
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure. The introduction of the diethylaminomethyl group and the 3,3,5-trimethylcyclohexyl group requires specific reagents and conditions. For example, the diethylaminomethyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, diethylamine, and the phenol compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenol to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The diethylaminomethyl group can enhance the compound’s ability to bind to specific sites, while the phenyl and cyclohexyl groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to various compounds, including vasodilators and sunscreen components.
Cyclohexanol, 3,3,5-trimethyl-: Used in the synthesis of other organic compounds and has similar structural features.
Uniqueness
2-(Diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
5428-85-3 |
|---|---|
分子式 |
C26H37NO |
分子量 |
379.6 g/mol |
IUPAC 名称 |
2-(diethylaminomethyl)-6-phenyl-4-(3,3,5-trimethylcyclohexyl)phenol |
InChI |
InChI=1S/C26H37NO/c1-6-27(7-2)18-23-14-21(22-13-19(3)16-26(4,5)17-22)15-24(25(23)28)20-11-9-8-10-12-20/h8-12,14-15,19,22,28H,6-7,13,16-18H2,1-5H3 |
InChI 键 |
DOKAUPLTWNRNTQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C2CC(CC(C2)(C)C)C)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


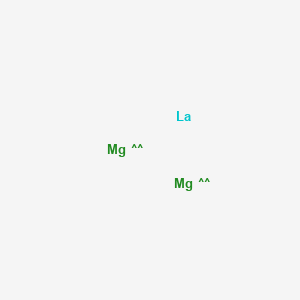

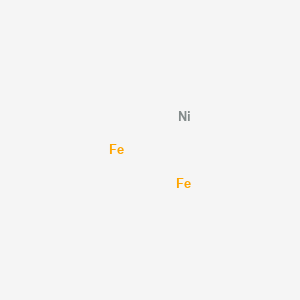
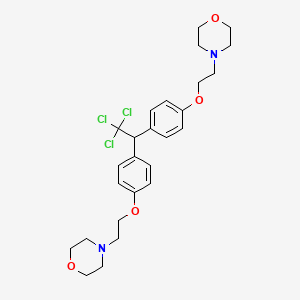

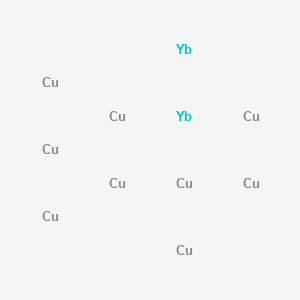
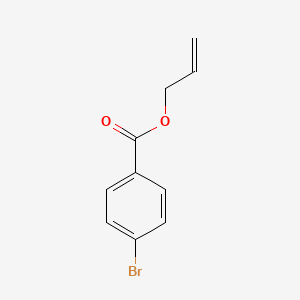
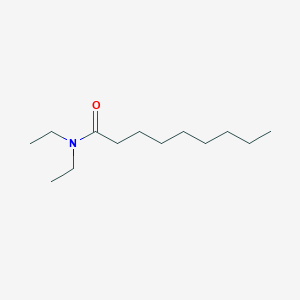
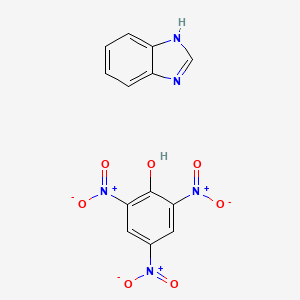

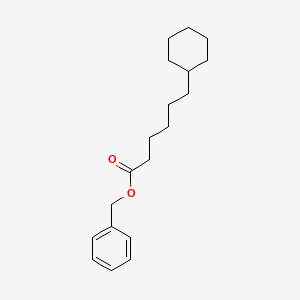
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
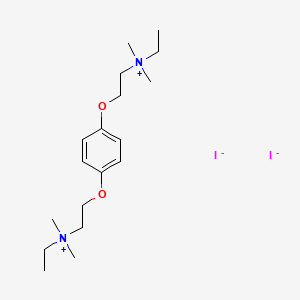
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
